Cas no 2228127-34-0 (methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate)

Methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate is a specialized organic compound featuring both an imidazole ring and an ester-functionalized amino acid backbone. This structure imparts unique reactivity, making it valuable in peptide synthesis and medicinal chemistry applications. The presence of the imidazole moiety enhances its potential as a ligand or building block for heterocyclic frameworks. The methyl ester group improves solubility and facilitates further derivatization under mild conditions. Its sterically hindered α-carbon contributes to stereoselective transformations. This compound is particularly useful in the development of bioactive molecules, offering versatility in synthetic routes while maintaining stability under standard handling conditions.
methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate structure
2228127-34-0 structure
Product name:methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate
CAS No:2228127-34-0
MF:C9H15N3O2
MW:197.234301805496
CID:5922915
PubChem ID:165706902

methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate
    • EN300-1790422
    • 2228127-34-0
    • Inchi: 1S/C9H15N3O2/c1-9(2,6(10)7(13)14-3)8-11-4-5-12-8/h4-6H,10H2,1-3H3,(H,11,12)
    • InChI Key: ZKUWDZNNKYSOHO-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C(C)(C)C1=NC=CN1)N)=O

Computed Properties

  • Exact Mass: 197.116426730g/mol
  • Monoisotopic Mass: 197.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81Ų
  • XLogP3: 0.2

methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1790422-0.05g
methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate
2228127-34-0
0.05g
$1513.0 2023-09-19
Enamine
EN300-1790422-10.0g
methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate
2228127-34-0
10g
$7742.0 2023-06-02
Enamine
EN300-1790422-0.1g
methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate
2228127-34-0
0.1g
$1585.0 2023-09-19
Enamine
EN300-1790422-1.0g
methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate
2228127-34-0
1g
$1801.0 2023-06-02
Enamine
EN300-1790422-1g
methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate
2228127-34-0
1g
$1801.0 2023-09-19
Enamine
EN300-1790422-5.0g
methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate
2228127-34-0
5g
$5221.0 2023-06-02
Enamine
EN300-1790422-0.25g
methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate
2228127-34-0
0.25g
$1657.0 2023-09-19
Enamine
EN300-1790422-0.5g
methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate
2228127-34-0
0.5g
$1728.0 2023-09-19
Enamine
EN300-1790422-10g
methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate
2228127-34-0
10g
$7742.0 2023-09-19
Enamine
EN300-1790422-5g
methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate
2228127-34-0
5g
$5221.0 2023-09-19

Additional information on methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate

Methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate (CAS No. 2228127-34-0): A Comprehensive Overview

Methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate, identified by its CAS number 2228127-34-0, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in drug development and biochemical studies. The combination of an amino group, an imidazole ring, and a methylbutanoate moiety makes it a versatile candidate for further exploration.

The compound's structure is characterized by a backbone that includes a carboxylate ester group at one end and an amino group at the other, with an imidazole ring fused to the third carbon of the butanoate chain. This specific arrangement suggests potential interactions with biological targets, making it a valuable scaffold for medicinal chemistry endeavors. The presence of the imidazole ring, in particular, is noteworthy as it is commonly found in various bioactive molecules and has been extensively studied for its pharmacological properties.

In recent years, there has been growing interest in the development of novel compounds that incorporate imidazole derivatives due to their broad spectrum of biological activities. Imidazole-based molecules have shown promise in various therapeutic areas, including antimicrobial, antiviral, and anti-inflammatory applications. The compound in question, with its methylated butanoate side chain and amino group, may exhibit unique properties that could be exploited for therapeutic purposes.

One of the most compelling aspects of Methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate is its potential as a building block for more complex molecules. The structural features of this compound allow for modifications at multiple sites, enabling researchers to tailor its properties to specific needs. For instance, the carboxylate ester group can be further functionalized to introduce additional pharmacophores or to enhance solubility and bioavailability. Similarly, the amino group provides a site for conjugation with other biomolecules or for further derivatization.

Recent studies have highlighted the importance of scaffold hopping in drug discovery, where existing molecules are modified to create new structures with improved efficacy and reduced toxicity. Methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate fits well into this paradigm, offering a starting point for generating novel compounds through structural diversification. By leveraging computational methods and high-throughput screening techniques, researchers can rapidly explore the chemical space around this scaffold and identify promising candidates for further development.

The pharmacological potential of Methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate has not yet been fully elucidated, but preliminary studies suggest that it may interact with various biological targets. The imidazole ring, known for its ability to bind to metal ions and participate in hydrogen bonding, could be crucial for its mode of action. Additionally, the amino group may facilitate interactions with proteins or enzymes involved in cellular signaling pathways.

In the context of current research trends, this compound aligns with the growing emphasis on developing targeted therapies that address specific disease mechanisms. By designing molecules that can selectively interact with disease-related pathways, researchers aim to improve treatment outcomes while minimizing side effects. Methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate, with its multifaceted structural features, could play a pivotal role in this endeavor.

The synthesis of Methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate presents an interesting challenge due to its complex structure. However, advances in synthetic chemistry have made it possible to construct such molecules efficiently and with high purity. Techniques such as multi-step organic synthesis, catalytic transformations, and protecting group strategies are employed to achieve the desired product. These synthetic approaches not only enable access to this compound but also provide insights into its reactivity and stability.

The analytical characterization of Methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate is another critical aspect that requires meticulous attention. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are among the techniques used to confirm its identity and structure. These analytical methods provide detailed information about the compound's molecular architecture, which is essential for understanding its biological behavior.

In conclusion, Methyl 2-amino-3-(1H-imidazol-2-yl)-3-methylbutanoate (CAS No. 2228127-34-0) is a compound with significant potential in pharmaceutical research. Its unique structural features make it a versatile scaffold for drug discovery and biochemical studies. By exploring its pharmacological properties and synthetic possibilities, researchers can unlock new opportunities for developing innovative therapies that address unmet medical needs.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD